molecular formula C12H9BrN2O3 B6261833 2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid CAS No. 1503624-39-2

2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid

Cat. No. B6261833
CAS RN: 1503624-39-2
M. Wt: 309.1
InChI Key:
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Description

2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid, also known as 5-bromopyrimidine-2-carboxylic acid, is a synthetic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular formula of C7H5BrN2O3 and a molecular weight of 251.05 g/mol. This compound is widely used in the synthesis of other compounds and as a reagent for various biochemical and physiological studies.

Mechanism of Action

2-{2-[(2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acididin-2-yl)oxy]phenyl}acetic acid is believed to act as a competitive inhibitor of certain enzymes, such as those involved in the synthesis of DNA and RNA. It is believed to bind to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme’s activity. Additionally, it is believed to interact with other molecules, such as DNA and RNA, to alter their structure and function.
Biochemical and Physiological Effects
2-{2-[(2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acididin-2-yl)oxy]phenyl}acetic acid has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, as well as to interact with other molecules, such as DNA and RNA, to alter their structure and function. Additionally, it has been shown to induce apoptosis, or programmed cell death, in certain cells.

Advantages and Limitations for Lab Experiments

2-{2-[(2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acididin-2-yl)oxy]phenyl}acetic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and isolate in a pure form. Additionally, it is relatively stable, has a low toxicity, and can be stored for extended periods of time. However, it can be difficult to measure accurately due to its low solubility in water, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of 2-{2-[(2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acididin-2-yl)oxy]phenyl}acetic acid. One potential application is in the development of drugs for the treatment of cancer and other diseases. Additionally, this compound could be used to study the structure and function of proteins, enzymes, and other biological molecules, as well as to develop new methods of synthesis for other compounds. Finally, it could be used in the development of new materials with unique properties, such as self-assembling nanomaterials.

Synthesis Methods

2-{2-[(2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acididin-2-yl)oxy]phenyl}acetic acid can be synthesized by several methods. One of the most common methods is the reaction of 2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acididine and 2-chloroacetic acid. This reaction is conducted in aqueous solution at room temperature, and the product is isolated by crystallization. Another method is the reaction of 2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acididine and 2-bromoacetic acid, which is carried out in an organic solvent at elevated temperatures. The product is isolated by distillation.

Scientific Research Applications

2-{2-[(2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acididin-2-yl)oxy]phenyl}acetic acid is widely used in scientific research. It is used as a reagent in the synthesis of various compounds and for the study of biochemical and physiological processes. It is also used as a starting material for the synthesis of other compounds such as 5-bromouracil and 5-bromouridine. Additionally, it is used in the study of the structure and function of proteins, enzymes, and other biological molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid' involves the synthesis of the intermediate compound 2-(2-hydroxyphenyl)acetic acid, which is then reacted with 5-bromopyrimidine to obtain the final product.", "Starting Materials": [ "2-hydroxybenzoic acid", "2-bromoacetophenone", "5-bromopyrimidine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-hydroxyphenyl)acetic acid", "a. Dissolve 2-hydroxybenzoic acid in ethanol and add sodium hydroxide.", "b. Heat the mixture under reflux for 2 hours.", "c. Cool the mixture and acidify with hydrochloric acid.", "d. Collect the precipitate by filtration and wash with water.", "e. Dry the product to obtain 2-(2-hydroxyphenyl)acetic acid.", "Step 2: Synthesis of 2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid", "a. Dissolve 2-(2-hydroxyphenyl)acetic acid in diethyl ether.", "b. Add 5-bromopyrimidine and sodium bicarbonate.", "c. Stir the mixture at room temperature for 24 hours.", "d. Acidify the mixture with hydrochloric acid.", "e. Collect the precipitate by filtration and wash with water.", "f. Dry the product to obtain 2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid." ] }

CAS RN

1503624-39-2

Product Name

2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.1

Purity

95

Origin of Product

United States

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